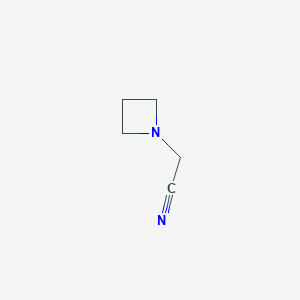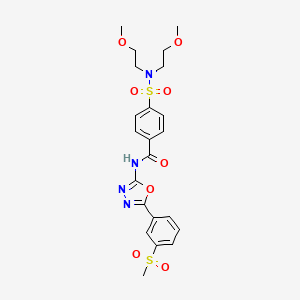
2-(Azetidin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C5H8N2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an acetonitrile group.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
Zukünftige Richtungen
Azetidines, including 2-(Azetidin-1-yl)acetonitrile, have seen remarkable advances in their chemistry and reactivity . They are being increasingly used as motifs in drug discovery, polymerization, and chiral templates . The focus of future research is likely to be on further improving the synthesis methods and expanding the applications of these compounds .
Wirkmechanismus
Target of Action
It is known that compounds with a similar structure, such as baricitinib, which has a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, are selective reversible inhibitors of the janus kinases jak1 and jak2 . These kinases play a crucial role in the signaling pathways of many inflammatory cytokines.
Mode of Action
Based on the similarity to baricitinib, it can be inferred that it might interact with its targets (potentially jak1 and jak2) to inhibit their activity . This inhibition could result in the reduction of the signaling pathways of various inflammatory cytokines, thereby exhibiting anti-inflammatory activity .
Biochemical Pathways
If we consider its potential similarity to baricitinib, it might affect the jak-stat signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Result of Action
Based on its potential similarity to baricitinib, it might exhibit anti-inflammatory activity by inhibiting the activity of jak1 and jak2, thereby reducing the signaling pathways of various inflammatory cytokines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of azetidine with acetonitrile in the presence of a base. This method typically requires the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, allowing it to react with the acetonitrile.
Another method involves the use of azetidine-1-carboxylic acid as a starting material. This compound can be converted to this compound through a series of reactions, including esterification, reduction, and nitrile formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azetidine derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(Azetidin-1-yl)acetonitrile can be compared with other azetidine derivatives, such as:
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: This compound is used in the synthesis of baricitinib, a drug that inhibits JAK1 and JAK2.
Azetidine-1-carboxylic acid: A precursor in the synthesis of various azetidine derivatives.
3-Azetidinone: Known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its versatile reactivity and its role as a key intermediate in the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
2-(azetidin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJAYUXUKHRBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-[(cyclopropylamino)methylidene]-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2751998.png)



![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)


![1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride](/img/structure/B2752014.png)


![4-{2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2752018.png)


